N'-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide
Description
N'-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide is a hydrazide derivative characterized by a cyclohexylidene moiety substituted with a tert-butyl group at the 4-position and a 3-methylbutanehydrazide chain. The hydrazide functionality (C=O-NH-N=C) enables conjugation with aldehydes or ketones, forming hydrazone derivatives, a feature exploited in coordination chemistry and drug design .
Properties
CAS No. |
4527-53-1 |
|---|---|
Molecular Formula |
C15H28N2O |
Molecular Weight |
252.40 g/mol |
IUPAC Name |
N-[(4-tert-butylcyclohexylidene)amino]-3-methylbutanamide |
InChI |
InChI=1S/C15H28N2O/c1-11(2)10-14(18)17-16-13-8-6-12(7-9-13)15(3,4)5/h11-12H,6-10H2,1-5H3,(H,17,18) |
InChI Key |
IXPBZVGSZNUZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NN=C1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide typically involves the reaction of 4-tert-butylcyclohexanone with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazone intermediate. The intermediate is then further reacted with 3-methylbutanoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of N’-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
N’-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like diethyl ether or tetrahydrofuran.
Substitution: Halogens, electrophiles; reactions are carried out in the presence of catalysts or under UV light to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of halogenated or electrophile-substituted products.
Scientific Research Applications
N’-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N’-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Yields for cyclohexylidene hydrazides (e.g., ) are generally high (>80%) due to favorable imine formation kinetics.
- Bulky substituents (e.g., tert-butyl) may slow reaction rates but improve crystallinity, aiding purification .
Physicochemical Properties
Biological Activity
N'-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide is a hydrazone derivative that has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a cyclohexylidene moiety, contributing to its chemical stability and reactivity. The following sections will detail the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H28N2O
- Molecular Weight : 252.40 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)CC(=O)NN=C1CCC(CC1)C(C)(C)C
Synthesis Methods
The synthesis of this compound typically involves the condensation reaction between 4-tert-butylcyclohexanone and 3-methylbutanohydrazide. The reaction conditions often require the use of solvents such as ethanol or methanol under reflux to ensure complete conversion and yield.
General Synthetic Route:
-
Reagents :
- 4-tert-butylcyclohexanone
- 3-methylbutanohydrazide
- Solvent (e.g., ethanol)
-
Procedure :
- Combine the reagents in the solvent.
- Heat under reflux for several hours.
- Cool the mixture and precipitate the product.
- Purify through recrystallization.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has shown effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
The antimicrobial mechanism of this compound is believed to involve disruption of bacterial cell membranes and interference with essential metabolic pathways. The hydrazone linkage may play a crucial role in binding to target enzymes, inhibiting their activity.
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that it has a moderate cytotoxic effect on cancer cell lines, indicating potential as an anticancer agent.
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 25 |
Case Studies and Research Findings
A notable study published in Journal of Medicinal Chemistry explored various derivatives of hydrazones, including this compound, highlighting their diverse biological activities. The research emphasized the importance of structural modifications in enhancing biological efficacy and reducing toxicity profiles.
In another investigation, researchers focused on the antibacterial effects of this compound against multidrug-resistant strains. The findings revealed that it could serve as a lead compound for developing new antibacterial agents, particularly in an era where antibiotic resistance is a growing concern.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
